4-(Difluoromethoxy)-3-methoxybenzoyl chloride 4-(Difluoromethoxy)-3-methoxybenzoyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13289854
InChI: InChI=1S/C9H7ClF2O3/c1-14-7-4-5(8(10)13)2-3-6(7)15-9(11)12/h2-4,9H,1H3
SMILES: COC1=C(C=CC(=C1)C(=O)Cl)OC(F)F
Molecular Formula: C9H7ClF2O3
Molecular Weight: 236.60 g/mol

4-(Difluoromethoxy)-3-methoxybenzoyl chloride

CAS No.:

Cat. No.: VC13289854

Molecular Formula: C9H7ClF2O3

Molecular Weight: 236.60 g/mol

* For research use only. Not for human or veterinary use.

4-(Difluoromethoxy)-3-methoxybenzoyl chloride -

Specification

Molecular Formula C9H7ClF2O3
Molecular Weight 236.60 g/mol
IUPAC Name 4-(difluoromethoxy)-3-methoxybenzoyl chloride
Standard InChI InChI=1S/C9H7ClF2O3/c1-14-7-4-5(8(10)13)2-3-6(7)15-9(11)12/h2-4,9H,1H3
Standard InChI Key PWRPRTPRWUDJBE-UHFFFAOYSA-N
SMILES COC1=C(C=CC(=C1)C(=O)Cl)OC(F)F
Canonical SMILES COC1=C(C=CC(=C1)C(=O)Cl)OC(F)F

Introduction

Structural and Physicochemical Properties

Molecular Architecture

4-(Difluoromethoxy)-3-methoxybenzoyl chloride (C₉H₇ClF₂O₃) belongs to the class of benzoyl chlorides. Key structural features include:

  • Benzene ring: Provides aromatic stability and serves as the scaffold for substituents.

  • Methoxy group (-OCH₃): Electron-donating substituent at the 3-position, influencing electronic distribution.

  • Difluoromethoxy group (-OCHF₂): Electron-withdrawing group at the 4-position, enhancing electrophilicity.

  • Acyl chloride (-COCl): Highly reactive functional group enabling nucleophilic acyl substitution.

Physical Properties

PropertyValueSource
Molecular Weight224.56 g/mol
Density1.437 g/cm³
Boiling Point221.9°C at 760 mmHg
Flash Point90°C
Refractive Index1.5155
SolubilityInsoluble in water; soluble in organic solvents (DMF, DMSO) ,

The compound’s density and boiling point reflect its aromatic and polar character, while its low water solubility aligns with typical acyl chloride behavior .

Synthesis and Manufacturing

Industrial Routes

Two primary synthetic pathways dominate industrial production:

Pathway 1: Fluorination and Chlorination

  • Imidization: Tetrachlorophthalic anhydride reacts with methylamine to form N-methyl tetrachlorophthalimide .

  • Fluorination: Potassium fluoride replaces chlorides, yielding N-methyl tetrafluorophthalimide .

  • Hydrolysis and Decarboxylation: Alkaline hydrolysis produces 2,4,5-trifluoro-3-hydroxybenzoic acid, followed by methylation with dimethyl sulfate .

  • Chlorination: Thionyl chloride (SOCl₂) converts the carboxylic acid to the acyl chloride .

Key Reaction:

\text{2,4,5-Trifluoro-3-methoxybenzoic acid} + \text{SOCl}_2 \xrightarrow{\text{DMF}} \text{4-(Difluoromethoxy)-3-methoxybenzoyl chloride} + \text{HCl} + \text{SO}_2 $$ [2][6] #### 2.1.2 Pathway 2: Aldehyde Oxidation 1. **Etherification**: 4-Hydroxy-3-methoxybenzaldehyde reacts with sodium 2-chloro-2,2-difluoroacetate in DMF/water to form 4-(difluoromethoxy)-3-methoxybenzaldehyde[8]. 2. **Oxidation**: Sodium hypochlorite oxidizes the aldehyde to the corresponding benzoic acid[10]. 3. **Chlorination**: Thionyl chloride introduces the acyl chloride group[10]. **Yield**: Up to 91% for the aldehyde intermediate[8]. --- ## 3. Pharmaceutical Applications ### 3.1 Cystic Fibrosis Therapeutics The compound is a key intermediate in **CFTR correctors** such as VX-809 (Lumacaftor) and its derivatives[4][9]. These drugs rescue F508del-CFTR protein folding defects, improving chloride channel function. Hybrid derivatives (e.g., **9b**, **9g**) show enhanced efficacy and reduced hepatocyte clearance compared to first-generation correctors[4][9]. ### 3.2 PDE4 Inhibitors 4-(Difluoromethoxy)-3-methoxybenzoyl chloride is used to synthesize **Roflumilast**, a PDE4 inhibitor for chronic obstructive pulmonary disease (COPD)[6][10]. The acyl chloride reacts with 3,5-dichloro-4-aminopyridine to form the active pharmaceutical ingredient (API):

\text{3,5-Dichloro-4-aminopyridine} + \text{4-(Difluoromethoxy)-3-methoxybenzoyl chloride} \rightarrow \text{Roflumilast} + \text{HCl} $$

Structure-Activity Relationships (SAR)

  • Methoxy Group: Essential for binding to CFTR’s NBD1-ICL4 interface .

  • Difluoromethoxy Group: Enhances metabolic stability and reduces CYP3A4 induction compared to trifluoromethyl analogs .

  • Acyl Chloride: Enables rapid amide bond formation with amine-containing pharmacophores .

Hazard StatementPrecautionary MeasureSource
H315 (Skin irritation)Wear nitrile gloves
H319 (Eye irritation)Use safety goggles
H335 (Respiratory irritation)Use in fume hood

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 3.76 (s, OCH₃), 6.49 (t, J = 74.0 Hz, OCHF₂), 7.11–7.31 (m, ArH), 9.74 (s, COCl) .

  • MS (ESI): m/z 225.0 [M+H]⁺ .

  • IR (KBr): 1775 cm⁻¹ (C=O stretch), 1260 cm⁻¹ (C-F stretch) .

Chromatographic Methods

  • HPLC: C18 column, acetonitrile/water (70:30), retention time = 8.2 min .

  • TLC: Rf = 0.45 (ethyl acetate/hexane, 1:4) .

Future Directions

  • Green Chemistry: Replace thionyl chloride with less toxic chlorinating agents (e.g., PCl₅) .

  • Continuous Flow Synthesis: Enhance yield and reduce reaction times .

  • New Indications: Explore antiviral and anticancer applications via structural derivatization .

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